molecular formula C13H14N2O3 B7550024 Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate

Cat. No.: B7550024
M. Wt: 246.26 g/mol
InChI Key: RMAVFUHHCXYBCE-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate is a chemical compound for research and industrial applications. The core structure of pyrazole carboxylates is frequently utilized as a key building block in medicinal chemistry and agrochemical development . Pyrazole derivatives are known to exhibit a wide range of biological activities. The specific benzyloxy substituent on the pyrazole ring may influence the compound's properties, potentially making it a valuable intermediate for synthesizing more complex molecules . Researchers employ this and similar esters in the exploration of new pharmaceutical and agrochemical agents . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions.

Properties

IUPAC Name

ethyl 5-phenylmethoxy-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-17-13(16)11-8-14-15-12(11)18-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAVFUHHCXYBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Benzyloxy 1h Pyrazole 4 Carboxylate Derivatives

Transformations at the Ester Functional Group (e.g., Reduction)

The ester functional group at the C4 position of Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate is a prime site for nucleophilic attack and reduction. The choice of reducing agent is critical as it determines the final product, allowing for selective transformation to either the corresponding aldehyde or the primary alcohol.

Powerful nucleophilic reducing agents, such as Lithium Aluminium Hydride (LiAlH₄) , effect the complete reduction of the ester. LiAlH₄ is a potent source of hydride ions (H⁻) which readily attack the electrophilic carbonyl carbon of the ester. This process typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and involves the transfer of two hydride equivalents. The initial nucleophilic attack forms a tetrahedral intermediate which then collapses to release an ethoxide leaving group, yielding an intermediate aldehyde. Under the reaction conditions, this aldehyde is immediately reduced further by a second equivalent of hydride to furnish the primary alcohol, (3-(benzyloxy)-1H-pyrazol-4-yl)methanol, after an aqueous workup. Due to the high reactivity of LiAlH₄, the reaction must be performed under anhydrous conditions as it reacts violently with water.

In contrast, the use of a sterically hindered and electrophilic reducing agent like Diisobutylaluminium Hydride (DIBAL-H) allows for the partial reduction of the ester to the aldehyde, 3-(benzyloxy)-1H-pyrazole-4-carbaldehyde. This selectivity is achieved by careful control of the reaction stoichiometry (using only one equivalent of DIBAL-H) and, crucially, by maintaining low temperatures, typically -78 °C. The mechanism of DIBAL-H reduction differs from that of LiAlH₄. The aluminum center in DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating an intramolecular hydride transfer. This process forms a relatively stable tetrahedral intermediate which does not collapse at low temperatures. Subsequent hydrolytic workup cleaves the aluminum-oxygen bond and liberates the aldehyde product. If the reaction is allowed to warm or if an excess of DIBAL-H is used, over-reduction to the primary alcohol can occur.

Table 1: Comparison of Reducing Agents for the Ester Group
Reducing AgentTypical ConditionsProductKey Mechanistic Feature
Lithium Aluminium Hydride (LiAlH₄)Excess LiAlH₄, THF or Et₂O, 0 °C to RT, then aqueous workup(3-(benzyloxy)-1H-pyrazol-4-yl)methanol (Primary Alcohol)Nucleophilic attack by free hydride; reduces ester completely to alcohol.
Diisobutylaluminium Hydride (DIBAL-H)1 equivalent DIBAL-H, Toluene or Hexane, -78 °C, then aqueous workup3-(benzyloxy)-1H-pyrazole-4-carbaldehyde (Aldehyde)Lewis acid coordination followed by intramolecular hydride transfer; forms a stable intermediate at low temperature.

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle whose reactivity is significantly influenced by its substituents. In this compound, the electron-donating benzyloxy group at C3 and the electron-withdrawing ethyl carboxylate group at C4 create a specific electronic environment that directs the outcomes of various reactions.

Electrophilic Aromatic Substitution Patterns (e.g., Halogenation)

The pyrazole ring can undergo electrophilic aromatic substitution, although its reactivity is lower than that of benzene. The position of attack is governed by the directing effects of the existing substituents. The C3-benzyloxy group is an ortho-, para-director (activating), while the C4-carboxylate group is a meta-director (deactivating). In the pyrazole ring, this translates to the C3-benzyloxy group activating the C5 position, while the C4-carboxylate group deactivates both the C3 and C5 positions. The net effect is strong activation of the C5 position, making it the most probable site for electrophilic attack.

Halogenation , such as bromination or iodination, is expected to occur selectively at the C5 position. Reaction with reagents like N-Bromosuccinimide (NBS) or molecular bromine would likely yield Ethyl 5-bromo-3-(benzyloxy)-1H-pyrazole-4-carboxylate. Similarly, iodination could be achieved using reagents like N-Iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent.

Nitration is another common electrophilic aromatic substitution. Treatment with standard nitrating mixtures, such as a combination of nitric acid and sulfuric acid or nitric acid in trifluoroacetic anhydride, would be expected to introduce a nitro group at the C5 position, yielding Ethyl 3-(benzyloxy)-5-nitro-1H-pyrazole-4-carboxylate. The strongly deactivating nature of the nitro group would make subsequent substitutions on the ring highly unlikely.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions
ReactionTypical Reagent(s)Predicted Major ProductRegiochemical Rationale
BrominationN-Bromosuccinimide (NBS) or Br₂Ethyl 5-bromo-3-(benzyloxy)-1H-pyrazole-4-carboxylateC5 is activated by the C3-benzyloxy group.
NitrationHNO₃ / H₂SO₄Ethyl 3-(benzyloxy)-5-nitro-1H-pyrazole-4-carboxylateC5 is the most electronically enriched and sterically accessible position.
IodinationN-Iodosuccinimide (NIS)Ethyl 3-(benzyloxy)-5-iodo-1H-pyrazole-4-carboxylateC5 is activated by the C3-benzyloxy group.

Nucleophilic Transformations and Derivatization (e.g., Reactions with Nitrogen-Containing Nucleophiles)

Nucleophilic transformations on the this compound scaffold primarily involve two sites: the pyrazole ring nitrogen (N1) and the carbonyl carbon of the ester group. Direct nucleophilic aromatic substitution on the electron-rich pyrazole ring is generally disfavored unless activated by very strong electron-withdrawing groups.

The N1 position of the pyrazole ring is nucleophilic and can be readily derivatized through reactions with electrophiles. N-alkylation is a common transformation, achieved by treating the pyrazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or sodium hydride. This reaction proceeds via deprotonation of the N1-H to form a pyrazolate anion, which then acts as a nucleophile to displace the halide, yielding the corresponding N1-alkylated pyrazole derivative.

The ester group at C4 is susceptible to attack by various nucleophiles. For example, reaction with nitrogen-containing nucleophiles like amines or hydrazine (B178648) can lead to the formation of amides or hydrazides, respectively. This amidation typically requires heating the pyrazole ester with the desired amine, sometimes with a catalyst, to form the corresponding 4-carboxamide derivative. Similarly, reaction with hydrazine hydrate (B1144303) at elevated temperatures would yield the 4-carbohydrazide, a versatile intermediate for further synthesis.

Transition Metal-Catalyzed Coupling Reactions at Pyrazole C-H Bonds

Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, have enabled the functionalization of otherwise inert C-H bonds. For this compound, the C5-H bond is the most likely candidate for direct C-H functionalization.

Direct C-H Arylation has been demonstrated on similar ethyl 1-methylpyrazole-4-carboxylate systems. In these reactions, the ester group at C4 serves as a blocking group, directing palladium catalysts to selectively activate and functionalize the C5-H bond. Using a palladium catalyst such as Pd(OAc)₂, a suitable base (e.g., KOAc), and an aryl halide (e.g., aryl bromide), it is possible to form a new C-C bond, yielding Ethyl 5-aryl-3-(benzyloxy)-1H-pyrazole-4-carboxylate derivatives. This approach avoids the need for pre-halogenation of the pyrazole ring.

Alternatively, if the pyrazole is first halogenated at the C5 position (as described in 3.2.1), it becomes an excellent substrate for a variety of classical cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction of the 5-bromo or 5-iodo pyrazole with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base provides a powerful method for C-C bond formation.

Heck-Mizoroki Reaction: This reaction couples the 5-halo-pyrazole with an alkene using a palladium catalyst to introduce a vinyl substituent at the C5 position.

Sonogashira Coupling: The coupling of a 5-halo-pyrazole with a terminal alkyne, catalyzed by palladium and copper(I), results in the formation of a 5-alkynyl pyrazole derivative.

These reactions significantly expand the synthetic utility of the pyrazole scaffold, allowing for the introduction of a wide array of substituents at the C5 position.

Ring-Opening and Rearrangement Pathways

The pyrazole ring is an aromatic system and is generally characterized by high thermal stability. Ring-opening or rearrangement reactions are not common under typical laboratory conditions and usually require specific structural features or high-energy inputs.

For the parent compound, this compound, there is no readily available evidence to suggest it undergoes facile ring-opening or rearrangement. Its aromaticity confers significant thermodynamic stability.

However, in the broader context of pyrazole chemistry, certain rearrangement pathways are known. The Dimroth rearrangement , for instance, is an isomerization that can occur in heterocyclic systems, often involving a ring-opening/ring-closure sequence. This rearrangement typically involves the transposition of endocyclic and exocyclic heteroatoms. While not directly applicable to the title compound, it illustrates a potential pathway for isomeric transformation in functionally related pyrazoles, such as those bearing an exocyclic amino or imino group, often under acidic or basic conditions. The reaction proceeds through a ring-opened intermediate, allowing for bond rotation before recyclization to a more stable isomeric heterocycle. The stability of the final product is the primary driving force for this transformation.

Mechanistic Elucidation of Key Reactions

A deeper understanding of the reaction mechanisms is essential for predicting reactivity and optimizing conditions.

Ester Reduction: As detailed in Section 3.1, the mechanisms for ester reduction by LiAlH₄ and DIBAL-H are fundamentally different. The LiAlH₄ reduction proceeds via a nucleophilic addition of a free hydride ion to the carbonyl carbon. In contrast, the DIBAL-H reduction is initiated by Lewis acid coordination of the aluminum atom to the carbonyl oxygen, followed by an intramolecular hydride transfer. This coordination stabilizes the tetrahedral intermediate at low temperatures, which is the key to isolating the aldehyde product upon workup.

Electrophilic Aromatic Substitution: The mechanism follows the classical SEAr pathway. An electrophile (E⁺) is attacked by the π-system of the pyrazole ring, forming a resonance-stabilized cationic intermediate known as an arenium ion or σ-complex. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. In the final, rapid step, a base removes a proton from the sp³-hybridized carbon bearing the electrophile, restoring aromaticity and yielding the substituted product. For the title compound, attack at C5 leads to a more stable arenium ion due to delocalization of the positive charge involving the lone pairs of the C3-benzyloxy oxygen.

Palladium-Catalyzed C-H Arylation: The catalytic cycle for direct arylation is complex and can vary with the specific catalyst and substrates. A widely accepted general mechanism involves the formation of a palladium(II) species that coordinates to the pyrazole. This is followed by C-H activation at the C5 position, often assisted by a directing group or the inherent electronics of the ring, to form a five-membered palladacycle intermediate. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C5-aryl bond and regenerate the active palladium(II) catalyst.

Computational Chemistry and Theoretical Investigations of Pyrazole 4 Carboxylate Esters

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)

Proton Transfer Phenomena and Tautomerism

The phenomenon of tautomerism is a significant characteristic of many pyrazole (B372694) derivatives, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This process, known as annular tautomerism, results in the existence of two distinct tautomeric forms, which can influence the compound's chemical behavior and biological activity. nih.govnih.gov For asymmetrically substituted pyrazoles, such as pyrazole-4-carboxylate esters, the position of the N-H proton is crucial in defining the dominant tautomer. nih.gov

Theoretical and experimental studies on 3(5)-substituted pyrazoles have shown that the equilibrium between tautomers is sensitive to several factors, including the electronic nature of the substituents, the solvent, and the physical state (solution or solid). nih.govfu-berlin.de Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the stability of different tautomers. nih.gov For instance, studies on 3(5)-disubstituted-1H-pyrazoles containing ester groups have demonstrated that the tautomer with the ester group at position 3 is often preferred when a σ-donating group is present. nih.gov Conversely, electron-withdrawing groups tend to favor the alternative tautomer. researchgate.net

The relative stability of pyrazole tautomers is largely dependent on the nature of the substituents on the ring. researchgate.net DFT calculations on a broad library of pyrazole derivatives have helped establish a relationship between the electron-donating capacity of a substituent and the resulting tautomeric stability in the gas phase. nih.gov In solution, NMR spectroscopy is a powerful tool to determine the tautomeric equilibrium constants, although this often requires low temperatures to slow the proton exchange rate sufficiently to observe separate signals for each tautomer. fu-berlin.de For many monosubstituted derivatives, a tautomeric equilibrium is frequently observed in solvents like deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆). nih.gov

FactorInfluence on TautomerismRelevant Findings
Substituent Electronic Effects Electron-donating groups (e.g., alkyl) and electron-withdrawing groups (e.g., nitro, carboxyl) at positions 3 and 5 shift the equilibrium.Electron-donating groups tend to stabilize the tautomer where the N-H group is adjacent, while electron-withdrawing groups favor the form where the lone pair nitrogen is closer. nih.govresearchgate.net
Solvent Polarity The polarity of the solvent can influence the stability of the tautomers through differential solvation.In nonpolar solvents, pyrazoles may form self-associated dimers, while in polar solvents like DMSO, monomeric species hydrogen-bonded to the solvent are more common. fu-berlin.demdpi.com
Physical State The tautomeric form present in the solid state (crystal lattice) can differ from that in solution.X-ray crystallography often reveals the presence of only one tautomer in the crystal lattice, which may or may not be the major tautomer in solution. nih.govnih.gov
Intramolecular Hydrogen Bonding The potential for hydrogen bonding between the N-H proton and a substituent can stabilize a specific tautomer.This factor significantly influences the conformational preferences and the choice of the dominant tautomeric form. nih.gov

Prediction of Chemical Reactivity Indices

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules like pyrazole-4-carboxylate esters. eurasianjournals.com By employing quantum mechanical calculations, typically using Density Functional Theory (DFT) methods such as B3LYP with various basis sets (e.g., 6-31G*, 6-311+G(2d,p)), it is possible to determine a set of global reactivity descriptors. researchgate.net These indices offer insights into the molecule's stability, reactivity, and the likely sites for electrophilic and nucleophilic attack. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

From these frontier orbital energies, several key chemical reactivity indices can be derived. These descriptors, often referred to as conceptual DFT descriptors, help in quantifying and comparing the reactivity of different compounds. For pyrazole derivatives, these calculations can predict the most probable sites for reactions such as N-alkylation. researchgate.net

Reactivity IndexFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ) χ = -μ = -(EHOMO + ELUMO) / 2Measures the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.
Global Softness (S) S = 1 / (2η)The reciprocal of hardness; it indicates the capacity of a molecule to accept electrons. Soft molecules are more reactive.
Electrophilicity Index (ω) ω = μ² / (2η)A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

These theoretical descriptors are invaluable in the rational design of new pyrazole derivatives, allowing for the prediction of their chemical behavior and facilitating the synthesis of compounds with desired properties for various applications, from pharmaceuticals to materials science. researchgate.net

Advanced Analytical Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

For Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate, ¹H NMR spectroscopy is used to identify the number and types of protons and their neighboring environments. The spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), the benzylic methylene (B1212753) (-CH₂-) protons as a singlet, the aromatic protons of the phenyl ring, and the lone proton on the pyrazole (B372694) ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule, including those in the ethyl carboxylate, the benzyloxy group, and the pyrazole and phenyl rings, would yield a distinct signal, confirming the total carbon count and the electronic environment of each atom. While general principles of NMR apply, specific, experimentally-derived chemical shift and coupling constant data for this compound are not available in the reviewed literature.

Infrared (IR) and Mass Spectrometry

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would be anticipated. These include a strong absorption corresponding to the carbonyl (C=O) stretch of the ester group, typically around 1700-1730 cm⁻¹. Other expected signals would include those for N-H stretching of the pyrazole ring, C-H stretching from the aromatic and aliphatic portions, and C-O stretching from the ester and ether linkages.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. The mass spectrum would show a molecular ion peak corresponding to the molecule's isotopic mass.

Detailed experimental IR peak values and mass spectrometry fragmentation patterns for this specific compound are not provided in the surveyed scientific literature.

X-ray Crystallography and Solid-State Analysis (including Hirshfeld Surface Analysis)

X-ray crystallography offers the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can provide precise bond lengths, bond angles, and crystal packing information. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the exact conformation of the benzyloxy and ethyl carboxylate groups relative to the pyrazole ring.

Furthermore, Hirshfeld surface analysis, a computational method based on crystallographic data, could be employed to visualize and quantify the intermolecular interactions (like hydrogen bonds and van der Waals forces) that govern the crystal packing. However, specific crystallographic data for this compound have not been reported in the available literature.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₁₃H₁₄N₂O₃). A close correlation between the found and calculated values serves as a crucial confirmation of the compound's purity and empirical formula.

ElementTheoretical Percentage (%)
Carbon (C)63.40
Hydrogen (H)5.73
Nitrogen (N)11.38

Note: The above table presents the calculated theoretical values. Experimental data for this compound was not available in the searched sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The pyrazole and phenyl rings in this compound constitute a chromophore that would be expected to absorb UV light. The resulting spectrum, characterized by one or more absorption maxima (λmax), is useful for confirming the presence of these conjugated systems. Specific experimental data on the UV-Vis absorption spectrum for this compound are not available in the reviewed literature.

Advanced Microscopic Techniques (e.g., SEM, TEM for Composites)

Advanced microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are primarily used to characterize the morphology, topography, and composition of solid materials at the micro- and nanoscale. These methods are generally not applied for the structural elucidation of a pure, small organic molecule like this compound itself. Instead, they would become relevant if the compound were incorporated into a larger material, such as a polymer composite, a nanoparticle system, or a thin film. In such cases, SEM and TEM could be used to study the dispersion of the molecule within the matrix or the morphology of the resulting composite material. There is no information available regarding the use of these techniques for this specific compound.

Academic and Industrial Research Applications of Pyrazole 4 Carboxylate Scaffolds

Role in Organic Synthesis and Building Block Chemistry

Pyrazole-4-carboxylate esters are widely recognized as valuable intermediates in organic synthesis. researchgate.net Their unique chemical structure allows for various modifications, making them ideal starting materials for a wide range of more complex heterocyclic compounds. nih.govresearchgate.net Researchers utilize these scaffolds to develop novel compounds with potential applications in pharmaceuticals and agriculture. nih.govdrugpatentwatch.com The general synthetic route to ethyl 1H-pyrazole-4-carboxylate often involves the reaction of hydrazine (B178648) with (ethoxycarbonyl)malondialdehyde or the esterification of 1H-pyrazole-4-carboxylic acid. tandfonline.com

These compounds serve as foundational platforms for creating diverse molecular architectures. For instance, they are used in N-alkylation and cross-coupling reactions to produce highly functionalized derivatives. researchgate.net The pyrazole (B372694) core is a key component in many commercial drugs and agrochemicals, highlighting the importance of its ester derivatives as precursors. tandfonline.com While Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate (CAS No. 478968-83-7) is commercially available, specific, detailed examples of its role as a building block in published synthetic pathways are not extensively documented in the scientific literature reviewed. sigmaaldrich.com Its structure, featuring a benzyloxy group at the 3-position, suggests its potential use as a protected precursor to 3-hydroxy-pyrazole derivatives or as a scaffold where the benzyloxy moiety influences the molecule's steric and electronic properties in subsequent synthetic steps.

Applications in Materials Science Research

The rigid, aromatic nature of the pyrazole ring and its ability to coordinate with metal ions make pyrazole-containing compounds attractive for materials science applications. researchgate.net

Metal-Organic Frameworks (MOFs)

Pyrazole-derived ligands, particularly those with carboxylate functional groups, are employed in the construction of Metal-Organic Frameworks (MOFs). researchgate.net These porous, crystalline materials are synthesized from metal ions or clusters linked by organic ligands. Pyrazole dicarboxylates have been used to create robust and porous MOFs capable of selective gas capture. nih.gov The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can coordinate with metal centers, leading to diverse and stable framework structures. researchgate.net There is no specific literature available detailing the use of this compound as a ligand in the synthesis of MOFs.

Pyrazole-Containing Polymers and Composites

In a general sense, ethyl 1H-pyrazole-4-carboxylate has been noted for its potential incorporation into polymers and coatings to enhance material properties such as durability. drugpatentwatch.com The functional groups on the pyrazole ring can be modified to allow for polymerization or integration into a polymer matrix. However, specific research studies or patents describing the use of this compound in the development of polymers or composite materials could not be identified in the reviewed sources.

Conductive and Photovoltaic Materials

The application of pyrazole-4-carboxylate scaffolds in the development of conductive or photovoltaic materials is not a widely documented area of research. While some complex metal-organic frameworks have been investigated for electro-catalytic properties, there is no specific information linking this compound to applications in conductive or photovoltaic materials.

Contribution to Agrochemical Research and Development as Lead Scaffolds

The pyrazole scaffold is a cornerstone in the agrochemical industry, forming the active core of numerous commercial fungicides, herbicides, and insecticides. tandfonline.comagropages.com Pyrazole-4-carboxylate derivatives are critical intermediates in the synthesis of these agrochemicals. drugpatentwatch.comagropages.com For example, derivatives like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, synthesized from its corresponding ethyl ester, are key precursors for a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides. agropages.comgoogle.com The pyrazole ring system is valued for its metabolic stability and its ability to be substituted at various positions to fine-tune biological activity and target specificity. googleapis.comgoogleapis.com

While the broader class of pyrazole-4-carboxylates is integral to agrochemical discovery, no specific patents or research articles were found that explicitly detail the use of this compound as a lead scaffold or key intermediate in the development of new agrochemical products.

Utilization in Pharmaceutical Intermediate Synthesis and Drug Discovery Research

In the pharmaceutical sector, the pyrazole nucleus is considered a "privileged structure" due to its presence in a wide range of biologically active compounds. researchgate.net Pyrazole derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. tandfonline.comnih.gov Consequently, pyrazole-4-carboxylate esters are vital intermediates in drug discovery and development. drugpatentwatch.com

They are used to synthesize compounds targeting various enzymes and receptors. For example, pyrazole derivatives have been extensively investigated as protein kinase inhibitors for cancer therapy. researchgate.netdrugpatentwatch.comgoogle.com Patents reveal that complex pyrazole structures, often built upon simpler pyrazole intermediates, are central to the development of new treatments for diseases associated with deregulated protein kinase activity. drugpatentwatch.comgoogle.com While N-(benzyloxy)-pyrazole-4-carboxamide derivatives have been synthesized and evaluated as potential anticancer agents, specific research detailing the direct use of this compound as a key intermediate in the synthesis of pharmaceutical candidates is not prominent in the available literature. nih.gov

Design of Novel Molecular Scaffolds

The pyrazole-4-carboxylate framework is a highly valued building block for the design of new and complex molecular structures. Its inherent chemical features allow it to be readily modified, serving as a versatile scaffold for creating libraries of compounds for various applications, particularly in agrochemicals and pharmaceuticals. researchgate.netsid.ir

Researchers utilize the pyrazole-4-carboxylate core as a starting point for synthesizing more elaborate molecules through strategies like active substructure splicing and scaffold hopping. researchgate.net For instance, derivatives of this scaffold are central to the development of novel fungicides. By modifying the parent structure of known succinate dehydrogenase inhibitors (SDHIs), scientists have designed and synthesized new series of pyrazole-4-carboxamides that exhibit potent antifungal activities against plant pathogens like Rhizoctonia solani. researchgate.net

Furthermore, the core scaffold is employed in creating hybrid molecules with potential therapeutic benefits. In the search for new antibacterial agents, the 2-(pyrazol-4-yl)-1,3,4-oxadiazole moiety has been combined with an imidazole fragment to produce compounds with significant activity against phytopathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo). nih.gov An efficient protocol for creating novel amino acid-like building blocks involves the coupling of ethyl 1H-pyrazole-4-carboxylate with other heterocyclic structures, demonstrating the scaffold's role in generating highly functionalized compounds. researchgate.net These examples underscore the strategic importance of the pyrazole-4-carboxylate scaffold in generating chemical diversity and developing new functional molecules.

In Silico Docking and Ligand-Protein Interaction Studies

In silico techniques, particularly molecular docking, are crucial tools for investigating the potential biological activity of compounds based on the pyrazole-4-carboxylate scaffold. These computational methods predict how a ligand (the pyrazole derivative) might bind to the active site of a target protein, providing insights into its mechanism of action and guiding the design of more potent molecules. researchgate.netijpbs.com

Molecular docking simulations have been extensively used to evaluate pyrazole derivatives for a range of therapeutic targets. For example, novel pyrazole-carboxamides have been studied as inhibitors of carbonic anhydrase isoenzymes hCA I and hCA II, which are implicated in various diseases. nih.govresearchgate.net Docking studies help visualize the interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole compound and key amino acid residues in the protein's active site. nih.govresearchgate.net This understanding is vital for explaining the structure-activity relationships (SAR) within a series of synthesized compounds.

In the development of new fungicides, molecular docking has been used to confirm that pyrazole-4-carboxamide derivatives target the succinate dehydrogenase (SDH) enzyme. Simulations revealed that these compounds form hydrogen bonds with specific residues like TRP 173, explaining their inhibitory action. researchgate.net Similarly, in the search for novel inhibitors of SARS-CoV-2, docking studies highlighted the critical role of the pyrazole's NH group as a hydrogen bond donor for potent inhibition of the NSP14 enzyme. acs.org These computational approaches accelerate the drug discovery process by allowing researchers to prioritize the synthesis of compounds with the highest predicted efficacy. ijpbs.com

Table 1: Examples of In Silico Docking Studies on Pyrazole Derivatives

Pyrazole Derivative ClassProtein TargetTherapeutic AreaKey Findings
Pyrazole-carboxamidesCarbonic Anhydrase (hCA I & hCA II)Various (e.g., glaucoma, anticancer)Compounds showed potent inhibition, with Ki values in the micromolar to nanomolar range. Docking confirmed binding in the active site. nih.govunibo.it
Pyrazole-4-carboxamidesSuccinate Dehydrogenase (SDH)Antifungal (Agrochemical)Docking revealed hydrogen bonding with key tryptophan residues, explaining the mechanism of action. researchgate.net
Substituted PyrazolesCarbonic Anhydrases (CAs)AntiglaucomaVirtual screening identified lead molecules with low binding energies, predicting potent inhibition. ijpbs.com
Exocyclic PyrazolesSARS-CoV-2 NSP14AntiviralThe pyrazole NH hydrogen bond donor was found to be critical for picomolar potency. acs.org

Application in Dyes and Fluorescent Materials

The pyrazole-4-carboxylate scaffold is a valuable component in the synthesis of dyes and fluorescent materials. Its electron-rich heterocyclic structure can be readily incorporated into larger conjugated systems, leading to molecules with useful optical properties. nih.govrsc.org Pyrazole derivatives are recognized for their high synthetic versatility, which allows for the fine-tuning of their fluorescent properties, including high quantum yields and good photostability. nih.gov

In the field of bioimaging, fluorescent probes based on pyrazole are gaining prominence. nih.govrsc.org These small organic molecules can be designed to detect specific ions or molecules within living cells. For example, a fluorescently labeled pyrazole derivative, EH-DF, was synthesized to study its effects on plant seedlings. This compound was found to have a maximum excitation wavelength at 350 nm and a maximum emission wavelength at 535 nm, allowing for its visualization within the plant tissue using fluorescence microscopy. nih.gov Other pyrazole derivatives, such as those incorporating an oxadiazole moiety, have been shown to emit light in the blue region of the spectrum (410-450 nm). researchgate.net

Beyond fluorescence, the pyrazole scaffold is a precursor for the synthesis of traditional dyes. A classic application involves the chemical transformation of related compounds like Ethyl 3-amino-1H-pyrazole-4-carboxylate. Through diazotization and subsequent coupling reactions with activated methylene (B1212753) compounds, this precursor can be converted into pyrazolo[5,1-c] researchgate.netijpbs.comresearchgate.nettriazine derivatives. researchgate.net These resulting structures are a class of azo compounds, which are well-known for their strong color and are widely used as dyes.

Catalytic Applications and Ligand Design in Coordination Chemistry

The pyrazole-4-carboxylate scaffold is exceptionally useful in coordination chemistry for designing ligands that can bind to metal ions. Both the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can act as donor sites, making these molecules versatile chelating agents. researchgate.net This ability to form stable complexes with a variety of metals is fundamental to their application in catalysis and the construction of advanced materials like metal-organic frameworks (MOFs). researchgate.netresearchgate.net

Pyrazoles have been successfully used as ligands to enhance the performance of metal catalysts. In one notable application, the addition of pyrazole ligands to titanium iso-propoxide significantly increased its catalytic activity for the ring-opening polymerization of L-lactide, a process used to produce biodegradable plastics. nih.govrsc.orgscispace.com The pyrazole ligand is believed to facilitate a cooperative effect between two titanium atoms, accelerating the polymerization process. rsc.org Furthermore, protic pyrazole complexes containing a ruthenium(II) center have been shown to catalyze hydrogenation reactions, where the pyrazole's N-H proton plays an active role in the catalytic cycle. nih.gov

The ability of pyrazole-4-carboxylates to link metal ions has also been exploited in the synthesis of coordination polymers and MOFs. unibo.itresearchgate.net These materials consist of metal ions or clusters connected by organic ligands to form extended one-, two-, or three-dimensional networks. MOFs constructed using pyrazole-4-carboxylic acid derivatives can exhibit high porosity, making them suitable for applications in gas storage and heterogeneous catalysis. researchgate.net The reaction of copper(II) carboxylates with pyrazole, for instance, can yield a variety of structures, from simple mononuclear complexes to intricate coordination polymers, highlighting the scaffold's versatility in creating diverse supramolecular assemblies. unibo.it

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that are often not environmentally friendly, utilizing various organic solvents like ethanol (B145695), toluene, and acetone. tandfonline.com The future direction of synthesizing Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate and related compounds is heavily focused on developing greener, more efficient, and cost-effective protocols.

Key emerging trends include:

One-Pot, Multicomponent Reactions (MCRs): These reactions are highly efficient as they combine multiple synthetic steps into a single operation, reducing waste, energy consumption, and time. An example is the one-pot, three-component synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives using environmentally friendly and recyclable catalysts like magnetic ionic liquids ([bmim][FeCl4]) with flow oxygen as a green oxidant. sid.ir

Solvent-Free and Aqueous Media Synthesis: Moving away from volatile organic solvents is a primary goal of green chemistry. tandfonline.com Research into solvent-free reaction conditions, often facilitated by catalysts like tetrabutylammonium (B224687) bromide (TBAB), has shown promise in producing highly functionalized pyrazoles with good yields. tandfonline.com Similarly, conducting reactions in water is another sustainable alternative being explored. tsijournals.com

Catalyst Innovation: The development of novel catalysts is crucial. This includes nano-catalysts (e.g., Nano-ZnO), which offer high efficiency and recyclability, and metal-free catalysts to avoid contamination of the final products with residual metals. tsijournals.commdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyrazole Esters
MethodologyKey FeaturesAdvantagesReference
Conventional SynthesisUses organic solvents (ethanol, acetone, etc.)Established procedures, often good yields tandfonline.com
Magnetic Ionic Liquid MCROne-pot, three-component reaction with [bmim][FeCl4] catalyst and O2 oxidantGreen process, recyclable catalyst, excellent yields (75-92%), mild conditions sid.ir
Solvent-Free SynthesisUses tetrabutylammonium bromide (TBAB) as a polar mediumEnvironmentally friendly, inexpensive, good yields (75-86%) tandfonline.com
Nano-CatalysisUtilizes catalysts like Nano-ZnO in aqueous mediaEcofriendly, efficient, catalyst can be recycled tsijournals.comnih.gov

Exploration of Undiscovered Reactivity Patterns

The pyrazole ring is an electron-rich heterocyclic system with a complex reactivity profile influenced by tautomerism and the presence of two distinct nitrogen atoms. nih.gov While the general reactivity is understood—with electrophilic substitution favoring the C4 position and nucleophilic attacks occurring at C3 and C5—the specific influence of substituents like the benzyloxy group at C3 and the ethyl carboxylate at C4 in this compound opens avenues for new research. nih.govmdpi.com

Future research will likely focus on:

Regioselective Functionalization: Developing new methods to selectively functionalize the pyrazole core, particularly at the less reactive C5 position or the N1 nitrogen, without disturbing the existing benzyloxy and ester groups. This could involve transition-metal-catalyzed C-H activation or novel directing group strategies.

Tautomerism and Reactivity: Investigating how the tautomeric equilibrium of the N-unsubstituted pyrazole influences its reaction pathways. nih.gov The presence of different tautomers can lead to different products, and controlling this equilibrium could unlock new synthetic possibilities.

Novel Cycloaddition Reactions: Using the pyrazole ring as a diene or dienophile in cycloaddition reactions to construct more complex, fused heterocyclic systems. The electronic properties conferred by the benzyloxy and ester groups could modulate the ring's reactivity in these transformations.

Advanced Computational Predictions and Mechanistic Insights

Computational chemistry has become an essential tool for understanding and predicting the behavior of molecules, offering deep insights that complement experimental work. eurasianjournals.com For pyrazole derivatives, computational methods are crucial for advancing research in several areas.

DFT (Density Functional Theory) Calculations: DFT can be used to elucidate the electronic structure, molecular geometry, and reactivity of this compound. eurasianjournals.comnih.gov These calculations can predict the most likely sites for electrophilic or nucleophilic attack, explain the regioselectivity of reactions, and help in understanding reaction mechanisms. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior and conformational flexibility of the molecule. eurasianjournals.com This is particularly important for understanding how the molecule interacts with biological targets or organizes itself in functional materials.

Predictive Modeling for Drug Discovery: Computational tools like molecular docking are used to predict how pyrazole derivatives bind to biological targets such as enzymes or receptors. eurasianjournals.comnih.gov This enables the rational design of new therapeutic agents by optimizing the structure of the pyrazole scaffold for improved binding affinity and pharmacological properties. eurasianjournals.com Challenges in this area include improving the accuracy of force fields and the computational scalability for large-scale screening. eurasianjournals.com

Table 2: Applications of Computational Chemistry in Pyrazole Research
Computational MethodApplicationInsights GainedReference
Density Functional Theory (DFT)Reaction Mechanism StudiesElectronic structure, reactivity indices, transition state analysis eurasianjournals.comnih.gov
Molecular DockingDrug Design & DiscoveryPrediction of binding modes and affinity to biological targets eurasianjournals.comnih.gov
Molecular Dynamics (MD)Conformational AnalysisDynamic behavior, conformational space, interaction with solvents eurasianjournals.com

Integration into Next-Generation Functional Materials

The versatile structure of pyrazoles makes them excellent candidates for incorporation into advanced functional materials. mdpi.com Their ability to act as ligands, their electronic properties, and their structural rigidity are highly desirable traits.

Emerging applications for pyrazole-based compounds like this compound include:

Ligands for Catalysis and Supramolecular Chemistry: N-unsubstituted pyrazoles are effective ligands in materials chemistry and homogeneous catalysis due to their proton-responsive nature. mdpi.com The specific substitution pattern of the title compound could be exploited to design new catalysts or sensors.

Organic Electronics: The π-conjugated system of the pyrazole ring is suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The benzyloxy and ester groups can be modified to tune the electronic and photophysical properties, such as fluorescence. mdpi.com

Energetic Materials: Nitrated pyrazoles are gaining attention as energetic materials due to their high heat of formation, density, and thermal stability, finding potential use in explosives and propellants. nih.gov While not a direct application for the title compound, it highlights the diverse potential of the core pyrazole structure in materials science.

The continued exploration of these research directions will undoubtedly unlock the full potential of this compound, paving the way for new discoveries and applications across multiple scientific disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.